molecular formula C6H4N2O3 B12344702 6-Methylidene-5-oxopyrazine-2-carboxylic acid

6-Methylidene-5-oxopyrazine-2-carboxylic acid

Cat. No.: B12344702
M. Wt: 152.11 g/mol
InChI Key: WXXQSOPSRYPVAA-UHFFFAOYSA-N
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Description

6-Methylidene-5-oxopyrazine-2-carboxylic acid is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with a carboxylic acid group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylidene-5-oxopyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with suitable reagents under controlled conditions. One common method involves the condensation of 2,3-diaminopyrazine with glyoxylic acid, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methylidene-5-oxopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methylidene group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or organometallic compounds are employed under conditions like reflux or room temperature.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

6-Methylidene-5-oxopyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It finds applications in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Methylidene-5-oxopyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylpyrazine-2-carboxylic acid
  • 5-Methyl-2-pyrazinecarboxylic acid
  • 2-Carboxy-6-methylpyrazine

Uniqueness

6-Methylidene-5-oxopyrazine-2-carboxylic acid is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

6-methylidene-5-oxopyrazine-2-carboxylic acid

InChI

InChI=1S/C6H4N2O3/c1-3-5(9)7-2-4(8-3)6(10)11/h2H,1H2,(H,10,11)

InChI Key

WXXQSOPSRYPVAA-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)N=CC(=N1)C(=O)O

Origin of Product

United States

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